molecular formula C10H10N2O3S B3845906 N-methoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-methoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B3845906
M. Wt: 238.27 g/mol
InChI Key: LWBIGQCPKUIFHZ-UHFFFAOYSA-N
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Description

N-methoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, also known as MOBA, is a chemical compound with potential applications in scientific research. MOBA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In

Mechanism of Action

The mechanism of action of N-methoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is still being studied, but it is thought to involve interactions with enzymes and other proteins in the body. This compound has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, leading to an increase in acetylcholine levels in the nervous system. It may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, it has been shown to have anti-inflammatory effects and may be useful in studying inflammation and its role in various diseases. This compound has also been shown to have antitumor activity and may be useful in studying cancer biology.

Advantages and Limitations for Lab Experiments

One advantage of using N-methoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. It also has a variety of potential applications in studying various biological processes. However, one limitation is that its mechanism of action is still not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-methoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide. One area of interest is its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Further studies are needed to better understand its mechanism of action and potential side effects. Additionally, this compound may be useful in developing new diagnostic tools for certain diseases, such as Alzheimer's disease. Overall, this compound is a promising compound with potential applications in a variety of scientific research areas.

Scientific Research Applications

N-methoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has potential applications in scientific research as a tool for studying various biological processes. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This compound has also been shown to have antioxidant properties and may be useful in studying oxidative stress and its role in various diseases.

Properties

IUPAC Name

N-methoxy-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-15-11-9(13)6-12-7-4-2-3-5-8(7)16-10(12)14/h2-5H,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBIGQCPKUIFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)CN1C2=CC=CC=C2SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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